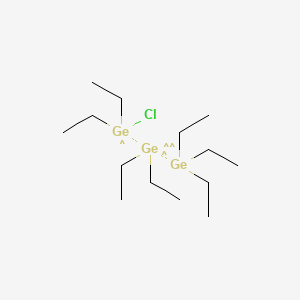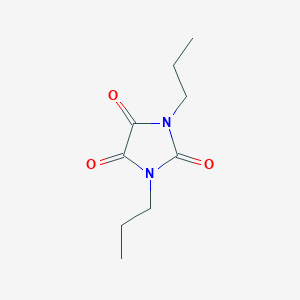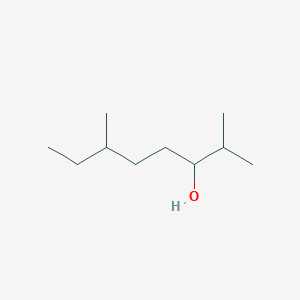![molecular formula C8H14S2 B14702258 6,10-Dithiaspiro[4.5]decane CAS No. 15077-17-5](/img/structure/B14702258.png)
6,10-Dithiaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Dithiaspiro[45]decane is an organic compound with the molecular formula C₈H₁₄S₂ It is characterized by a spirocyclic structure containing two sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,10-Dithiaspiro[4.5]decane typically involves the reaction of 1,4-dithiane with cyclohexanone under acidic conditions. The reaction proceeds through a cyclization process, forming the spirocyclic structure. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the acidic reagents and sulfur-containing intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: 6,10-Dithiaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The spirocyclic structure allows for substitution reactions at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
6,10-Dithiaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules.
Industry: Used in the synthesis of materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 6,10-Dithiaspiro[4.5]decane depends on its specific application. In chemical reactions, the sulfur atoms can act as nucleophiles or electrophiles, facilitating various transformations. In biological systems, the compound may interact with sulfur-containing enzymes or proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
1,4-Dithiaspiro[4.5]decane: Similar spirocyclic structure but with different positioning of sulfur atoms.
6,10-Dioxaspiro[4.5]decane: Contains oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
Uniqueness: 6,10-Dithiaspiro[45]decane is unique due to its specific arrangement of sulfur atoms within the spirocyclic structure
Eigenschaften
CAS-Nummer |
15077-17-5 |
|---|---|
Molekularformel |
C8H14S2 |
Molekulargewicht |
174.3 g/mol |
IUPAC-Name |
6,10-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C8H14S2/c1-2-5-8(4-1)9-6-3-7-10-8/h1-7H2 |
InChI-Schlüssel |
QLEDPFWMNZWAJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)SCCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid](/img/structure/B14702196.png)
![4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]](/img/structure/B14702199.png)

![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)
![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)



![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)

